![molecular formula C14H13NOS B13999011 N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline CAS No. 61821-30-5](/img/structure/B13999011.png)
N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-n-(phenyl-sulfinyl-methyl)aniline is an organic compound that belongs to the class of sulfoxides It features a sulfinyl group (S=O) bonded to a phenyl group and an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-n-(phenyl-sulfinyl-methyl)aniline typically involves the reaction of N-methylaniline with a sulfinylating agent. One common method is the oxidation of N-methyl-n-(phenyl-thio-methyl)aniline using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of N-methyl-n-(phenyl-sulfinyl-methyl)aniline may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of ruthenium-based catalysts has been reported to facilitate the methylation of anilines with methanol .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-n-(phenyl-sulfinyl-methyl)aniline can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction can revert the sulfoxide back to the corresponding sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: N-methyl-n-(phenyl-sulfonyl-methyl)aniline.
Reduction: N-methyl-n-(phenyl-thio-methyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-methyl-n-(phenyl-sulfinyl-methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-methyl-n-(phenyl-sulfinyl-methyl)aniline involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-n-(phenyl-thio-methyl)aniline: The sulfide analog of the compound.
N-methyl-n-(phenyl-sulfonyl-methyl)aniline: The sulfone analog of the compound.
N-methyl-n-(phenyl-sulfinyl-ethyl)aniline: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
N-methyl-n-(phenyl-sulfinyl-methyl)aniline is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of both the sulfinyl and aniline moieties allows for diverse chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
61821-30-5 |
|---|---|
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
N-methyl-N-[phenyl(sulfinyl)methyl]aniline |
InChI |
InChI=1S/C14H13NOS/c1-15(13-10-6-3-7-11-13)14(17-16)12-8-4-2-5-9-12/h2-11H,1H3 |
Clé InChI |
RNFPXAPDXOCTLM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=S=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



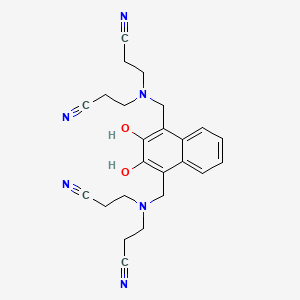
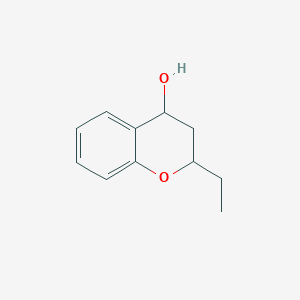
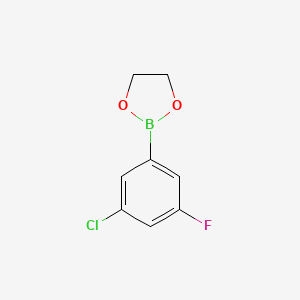
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
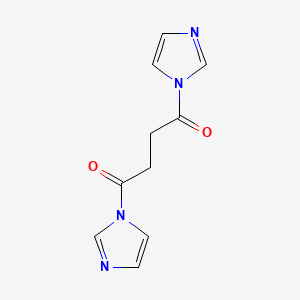
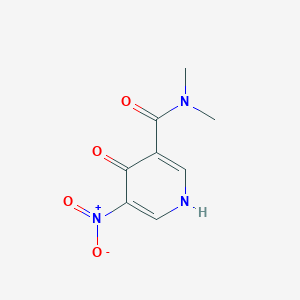
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)

![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)

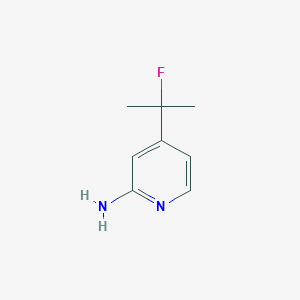
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
